molecular formula C20H20N2O2 B7715201 N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide

Cat. No. B7715201
M. Wt: 320.4 g/mol
InChI Key: ZSLLIOLEHRDMTR-UHFFFAOYSA-N
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Description

“N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceuticals . It also contains a quinoline structure, which is a heterocyclic aromatic organic compound with various applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . Quinoline structures can be synthesized using various methods, including the Doebner–von Miller reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzamide and quinoline moieties. The benzamide part of the molecule would likely contribute to its polarity, while the quinoline part could potentially participate in aromatic stacking interactions .


Chemical Reactions Analysis

Benzamides and quinolines can undergo a variety of chemical reactions. Benzamides, for example, can be hydrolyzed to produce benzoic acid and an amine . Quinolines can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the benzamide moiety could contribute to its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzamides and quinolines are found in various pharmaceuticals, suggesting that they can interact with a variety of biological targets .

Safety and Hazards

While specific safety and hazard information for this compound is not available, benzamides can be harmful if swallowed or absorbed through the skin . They may also cause eye and skin irritation .

properties

IUPAC Name

N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-22(20(24)15-9-5-4-6-10-15)13-17-12-16-11-7-8-14(2)18(16)21-19(17)23/h4-12H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLLIOLEHRDMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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